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Compound of Interest

Compound Name: (4-Methyloxan-4-yl)methanamine

Cat. No.: B1396613 Get Quote

This document serves as an in-depth technical guide for researchers, scientists, and drug

development professionals on the spectroscopic characterization of the novel compound (4-
Methyloxan-4-yl)methanamine. The structural elucidation of this molecule is critical for its

application in medicinal chemistry and materials science. This guide will delve into the

theoretical and practical aspects of analyzing this compound using Nuclear Magnetic

Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction to (4-Methyloxan-4-yl)methanamine:
Structure and Properties
(4-Methyloxan-4-yl)methanamine is a saturated heterocyclic compound with the molecular

formula C₇H₁₅NO.[1][2][3] It possesses a tetrahydropyran (oxane) ring substituted at the 4-

position with both a methyl group and an aminomethyl group. This unique structure imparts

specific chemical properties that are of interest in synthetic chemistry.

Key Molecular Information:

Molecular Formula: C₇H₁₅NO

Molecular Weight: 129.203 g/mol [2]

Monoisotopic Mass: 129.11537 Da[1]
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CAS Number: 65626-24-6[2][4]

The following diagram illustrates the molecular structure of (4-Methyloxan-4-yl)methanamine.

Caption: Molecular Structure of (4-Methyloxan-4-yl)methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For (4-Methyloxan-4-yl)methanamine, both ¹H and ¹³C NMR will provide crucial information

about the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to reveal the number of unique proton environments,

their chemical shifts, splitting patterns (multiplicity), and the number of protons in each

environment (integration).

Expected ¹H NMR Signals:

Predicted Chemical
Shift (ppm)

Multiplicity Integration Assignment

~ 2.5 - 2.8 Singlet 2H -CH₂NH₂

~ 3.5 - 3.8 Multiplet 4H -O-CH₂- (oxane ring)

~ 1.4 - 1.7 Multiplet 4H
-C-CH₂-C- (oxane

ring)

~ 1.5 - 2.0 Singlet (broad) 2H -NH₂

~ 1.0 - 1.2 Singlet 3H -CH₃

Rationale for Predictions:

The protons of the aminomethyl group (-CH₂NH₂) are expected to be deshielded by the

adjacent nitrogen atom and appear as a singlet.
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The protons on the carbons adjacent to the oxygen atom in the oxane ring (-O-CH₂-) will be

the most deshielded within the ring system.

The protons on the other carbons of the oxane ring will appear at a more upfield chemical

shift.

The amine protons (-NH₂) often appear as a broad singlet and their chemical shift can be

concentration and solvent dependent.

The methyl group protons (-CH₃) will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the

molecule.

Expected ¹³C NMR Signals:

Predicted Chemical Shift (ppm) Assignment

~ 60 - 70 -O-CH₂- (oxane ring)

~ 45 - 55 -CH₂NH₂

~ 30 - 40 Quaternary Carbon (C-CH₃, C-CH₂NH₂)

~ 30 - 40 -C-CH₂-C- (oxane ring)

~ 20 - 30 -CH₃

Rationale for Predictions:

The carbons bonded to the electronegative oxygen atom will have the largest chemical shift.

The carbon of the aminomethyl group will also be deshielded.

The quaternary carbon will have a distinct chemical shift.

The remaining ring carbons and the methyl carbon will appear at higher field.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1396613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data:

PubChem provides predicted m/z values for several adducts of (4-Methyloxan-4-
yl)methanamine.[1] The most relevant for initial identification is the protonated molecule

[M+H]⁺.

Adduct Predicted m/z

[M+H]⁺ 130.12265

[M+Na]⁺ 152.10459

Predicted Fragmentation Pathway:

A common fragmentation pathway for amines is the loss of the aminomethyl radical. The

following diagram illustrates a plausible fragmentation for (4-Methyloxan-4-yl)methanamine.

(4-Methyloxan-4-yl)methanamine
[M]+•

m/z = 129

Loss of •CH2NH2
m/z = 99

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation Pathway

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Expected IR Absorption Bands:
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Wavenumber (cm⁻¹) Functional Group

3300 - 3500 (two bands) N-H stretch (primary amine)

2850 - 3000 C-H stretch (alkane)

1590 - 1650 N-H bend (primary amine)

1050 - 1150 C-O stretch (ether)

Rationale for Predictions:

The presence of the primary amine will give rise to two characteristic N-H stretching bands

and an N-H bending vibration.

The C-H stretching of the alkyl portions of the molecule will be prominent.

A strong C-O stretching band is expected due to the ether linkage in the oxane ring.

Experimental Protocols
As experimental data for (4-Methyloxan-4-yl)methanamine is not readily available in public

databases, the following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (4-Methyloxan-4-yl)methanamine
in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-

noise ratio should be used.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol, acetonitrile).

Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled with

a liquid chromatography system. Electrospray ionization (ESI) in positive ion mode is

recommended to observe the [M+H]⁺ ion.

IR Spectroscopy
Sample Preparation: The spectrum can be acquired on a neat sample if it is a liquid, or as a

thin film on a salt plate (e.g., NaCl, KBr).

Analysis: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over

the range of 4000-400 cm⁻¹.

Conclusion
While experimental spectroscopic data for (4-Methyloxan-4-yl)methanamine is not currently

available in the public domain, this guide provides a comprehensive framework for its

acquisition and interpretation. The predicted NMR, MS, and IR data, based on the known

chemical structure, offer a valuable roadmap for researchers working with this compound. The

provided experimental protocols outline the necessary steps to obtain high-quality spectra for

definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of (4-Methyloxan-4-yl)methanamine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1396613#spectroscopic-data-for-4-
methyloxan-4-yl-methanamine-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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